7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O/c1-11-15(17(26)24-14-3-2-8-20-9-14)16(12-4-6-13(19)7-5-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGMUYMAQOIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets (such as rorγt, phd-1, jak1, and jak2) to inhibit their activity. This inhibition could result in changes to cellular processes controlled by these targets, potentially leading to the observed biological effects.
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that it likely affects pathways related to immune response, cell growth, and differentiation. The downstream effects of these pathway alterations would depend on the specific cellular context and could contribute to the compound’s observed biological activities.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines. This suggests that this compound could potentially have similar effects, although further studies would be needed to confirm this.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring enhance metabolic stability but may reduce aqueous solubility.
- Carboxamide substituents (e.g., pyridin-3-yl vs.
Key Observations :
- Green synthesis protocols (e.g., water/ethanol mixtures) achieve higher yields (>85%) compared to traditional MCRs (~50%) .
- Chiral separation efficiency depends on substituent symmetry; UCB-FcRn-84 isomers were resolved with 100% enantiomeric excess .
Physical Properties and Bioactivity
Key Observations :
- Melting points correlate with substituent polarity; nitro-containing 5j has a higher melting point than hydroxyl-containing 5l .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
